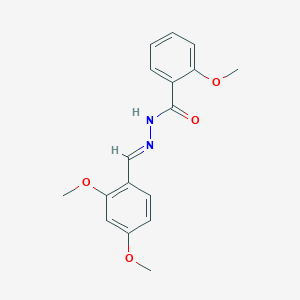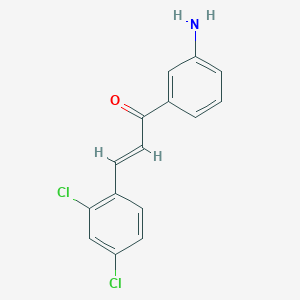
2-(5-methyl-2-pyridinyl)-1,3-dioxo-5-isoindolinecarboxylic acid
描述
2-(5-methyl-2-pyridinyl)-1,3-dioxo-5-isoindolinecarboxylic acid, also known as MPI-0479605, is a small molecule inhibitor of TAK1 (Transforming Growth Factor Beta-Activated Kinase 1). TAK1 is a protein kinase that plays a crucial role in regulating various cellular processes, including cell survival, proliferation, and differentiation. MPI-0479605 has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, inflammatory diseases, and neurodegenerative disorders.
作用机制
2-(5-methyl-2-pyridinyl)-1,3-dioxo-5-isoindolinecarboxylic acid exerts its effects by inhibiting the activity of TAK1. TAK1 is a protein kinase that plays a crucial role in regulating various cellular processes, including cell survival, proliferation, and differentiation. By inhibiting TAK1, 2-(5-methyl-2-pyridinyl)-1,3-dioxo-5-isoindolinecarboxylic acid can modulate various signaling pathways, including the NF-κB pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
2-(5-methyl-2-pyridinyl)-1,3-dioxo-5-isoindolinecarboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β. Additionally, 2-(5-methyl-2-pyridinyl)-1,3-dioxo-5-isoindolinecarboxylic acid has been found to induce apoptosis in cancer cells and inhibit tumor growth. It has also been shown to reduce neuronal cell death in neurodegenerative diseases.
实验室实验的优点和局限性
2-(5-methyl-2-pyridinyl)-1,3-dioxo-5-isoindolinecarboxylic acid has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has a high degree of selectivity for TAK1. Additionally, it has been extensively studied for its potential therapeutic applications. However, there are also some limitations to using 2-(5-methyl-2-pyridinyl)-1,3-dioxo-5-isoindolinecarboxylic acid in lab experiments. It has been shown to have off-target effects, and its efficacy may vary depending on the type of disease being studied.
未来方向
There are several future directions for the study of 2-(5-methyl-2-pyridinyl)-1,3-dioxo-5-isoindolinecarboxylic acid. One potential area of research is the development of more selective inhibitors of TAK1 that have fewer off-target effects. Additionally, further studies are needed to determine the efficacy of 2-(5-methyl-2-pyridinyl)-1,3-dioxo-5-isoindolinecarboxylic acid in various disease models, including cancer, inflammatory diseases, and neurodegenerative disorders. Finally, the potential use of 2-(5-methyl-2-pyridinyl)-1,3-dioxo-5-isoindolinecarboxylic acid in combination with other therapies should be explored to determine its potential as a combination therapy for various diseases.
科学研究应用
2-(5-methyl-2-pyridinyl)-1,3-dioxo-5-isoindolinecarboxylic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, 2-(5-methyl-2-pyridinyl)-1,3-dioxo-5-isoindolinecarboxylic acid has been found to have neuroprotective effects by reducing neuronal cell death in neurodegenerative diseases.
属性
IUPAC Name |
2-(5-methylpyridin-2-yl)-1,3-dioxoisoindole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4/c1-8-2-5-12(16-7-8)17-13(18)10-4-3-9(15(20)21)6-11(10)14(17)19/h2-7H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIMQANFBCWNFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-{4-[4-(7-nitro-9-oxo-9H-fluoren-2-yl)-5-phenyl-1H-imidazol-2-yl]phenyl}acetamide](/img/structure/B3881392.png)
![N-{4-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B3881400.png)
![(2S)-1-{5-[5-methyl-2-(1H-pyrazol-1-yl)phenyl]-4-phenyl-1H-imidazol-1-yl}propan-2-ol](/img/structure/B3881412.png)
![3-{[(cyclohexylamino)(oxo)acetyl]hydrazono}-N-(5,6,7,8-tetrahydro-1-naphthalenyl)butanamide](/img/structure/B3881420.png)

![8-[1-(2-thienylcarbonyl)piperidin-4-yl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B3881429.png)
![4-{5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazol-2-yl}benzoic acid](/img/structure/B3881431.png)
![1-[3-(4-fluorophenyl)acryloyl]-2-methylpiperidine](/img/structure/B3881443.png)
![N-[2-(2,4-dimethoxyphenyl)-1-(hydrazinocarbonyl)vinyl]-3,4,5-trimethoxybenzamide](/img/structure/B3881449.png)
![4-[(1H-indol-3-ylcarbonyl)hydrazono]-4-phenylbutanoic acid](/img/structure/B3881463.png)

![4-(dimethylamino)-N'-[1-(2-furyl)ethylidene]benzohydrazide](/img/structure/B3881486.png)
